molecular formula C10H6F3NO B2777213 6-Hydroxy-8-(trifluoromethyl)quinoline CAS No. 1261632-25-0

6-Hydroxy-8-(trifluoromethyl)quinoline

Cat. No. B2777213
M. Wt: 213.159
InChI Key: DVFYHOOSIBJQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-8-(trifluoromethyl)quinoline is a chemical compound with the linear formula C10H6F3NO . It has a molecular weight of 213.16 . The compound is solid at room temperature and should be stored in a dry environment .


Molecular Structure Analysis

The InChI code for 6-Hydroxy-8-(trifluoromethyl)quinoline is 1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H . This indicates the presence of a quinoline core with a hydroxy group at the 6th position and a trifluoromethyl group at the 8th position.


Physical And Chemical Properties Analysis

6-Hydroxy-8-(trifluoromethyl)quinoline is a solid at room temperature . It has a molecular weight of 213.16 and a linear formula of C10H6F3NO .

Scientific Research Applications

Synthesis and Antibacterial Activity

One of the primary research applications of 6-hydroxy-8-(trifluoromethyl)quinoline derivatives is in the synthesis of compounds with potential antibacterial activity. For instance, novel quinoline derivatives have been synthesized through multi-step reactions from 2-trifluoromethyl aniline, showing promising in vitro antibacterial and antituberculosis activities against strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Mycobacterium tuberculosis (Eswaran, Adhikari, Chowdhury, Pal, & Thomas, 2010). Similarly, quinoline derivatives carrying a 1,2,4-triazole moiety were synthesized from 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide, demonstrating very good antimicrobial activity in preliminary tests (Eswaran, Adhikari, & Shetty, 2009).

Optical and Morphological Studies

Another significant application lies in the study of optical and morphological properties of 6-hydroxy-8-(trifluoromethyl)quinoline-based compounds. Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, synthesized and characterized, illustrated absorption, emission, quantum yield, and Aggregation Induced Emission (AIE) properties, showing potential for applications in organic electronics and fluorescence imaging (Rajalakshmi & Palanisami, 2020). Additionally, the photophysical study of novel quinoline derivatives revealed dual emissions (normal and ESIPT emission) and large Stokes shifts, indicating their utility in solvent polarity-based applications and as fluorophores (Padalkar & Sekar, 2014).

Corrosion Inhibition

Quinoline derivatives, including those with hydroxy and trifluoromethyl groups, are explored for their anticorrosive properties. These derivatives effectively adsorb on metallic surfaces, forming stable complexes that inhibit corrosion. Their efficacy is attributed to high electron density and the presence of polar substituents, making them suitable for protecting metals in various environments (Verma, Quraishi, & Ebenso, 2020).

Cell Imaging Applications

Tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives, synthesized through a simple, cost-effective process, have demonstrated the ability to stain cultured HeLa cells, suggesting their potential as fluorophores for protein binding and mammalian cell imaging applications (Majumdar, Ponra, Ghosh, Sadhukhan, & Ghosh, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

8-(trifluoromethyl)quinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFYHOOSIBJQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-8-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.